molecular formula C16H12ClN3O2 B5797608 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate

2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No. B5797608
M. Wt: 313.74 g/mol
InChI Key: VRGZLWZWXQOUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. It may also act by inhibiting the activity of enzymes involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains. It has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. However, one of the limitations is the potential for toxicity, which may limit its use in certain experiments.

Future Directions

There are various future directions for the study of 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate. One direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential use in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various inflammatory disorders.
Conclusion:
In conclusion, 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a triazole-based compound that has gained significant attention in the field of scientific research. It has been found to possess various biological activities and has potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Synthesis Methods

2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a base such as potassium hydroxide. Another method involves the reaction of 2-chlorobenzyl alcohol with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities such as antifungal, antibacterial, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth.

properties

IUPAC Name

(2-chlorophenyl)methyl 4-(1,2,4-triazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-15-4-2-1-3-13(15)9-22-16(21)12-5-7-14(8-6-12)20-10-18-19-11-20/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGZLWZWXQOUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate

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